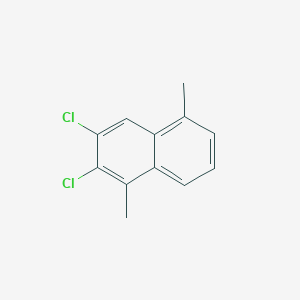

2,3-Dichloro-1,5-dimethylnaphthalene

Description

2,3-Dichloro-1,5-dimethylnaphthalene (molecular formula: C₁₂H₁₀Cl₂) is a polychlorinated naphthalene derivative featuring two chlorine atoms at the 2- and 3-positions and methyl groups at the 1- and 5-positions of the naphthalene ring. Thus, comparisons will focus on structurally analogous compounds, such as dichloronaphthoquinones, dimethylnaphthalenes, and dichloro-dimethylbenzene derivatives.

Properties

CAS No. |

62955-94-6 |

|---|---|

Molecular Formula |

C12H10Cl2 |

Molecular Weight |

225.11 g/mol |

IUPAC Name |

2,3-dichloro-1,5-dimethylnaphthalene |

InChI |

InChI=1S/C12H10Cl2/c1-7-4-3-5-9-8(2)12(14)11(13)6-10(7)9/h3-6H,1-2H3 |

InChI Key |

QHTQFVFGKNZHGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=C(C2=CC=C1)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,5-dimethylnaphthalene typically involves the chlorination of 1,5-dimethylnaphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production methods for 2,3-Dichloro-1,5-dimethylnaphthalene may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,5-dimethylnaphthalene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce partially or fully reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Partially or fully reduced naphthalene derivatives.

Substitution: Methoxy-substituted naphthalene derivatives.

Scientific Research Applications

2,3-Dichloro-1,5-dimethylnaphthalene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,5-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

2,3-Dichloro-1,4-naphthoquinone (C₁₀H₄Cl₂O₂)

- Structure: Features a naphthoquinone backbone with chlorine substituents at positions 2 and 3 and ketone groups at positions 1 and 4 .

- Reactivity : Undergoes nucleophilic substitution at chlorine sites, reacting with active methylene compounds (e.g., acrylonitrile) in basic media to form heterocyclic derivatives .

- Applications : Exhibits biological activity, including antitumor effects against ascitic sarcoma 180 in mice and urease inhibition via irreversible nucleophilic substitution .

1,3-Dimethylnaphthalene (C₁₂H₁₂)

- Structure : A naphthalene hydrocarbon with methyl groups at positions 1 and 3.

- Properties : Melting point of -5°C; used as an environmental analysis standard due to its stability .

- Isomer Comparison : Positional isomerism (e.g., 1,4- vs. 1,5-dimethyl) affects melting points and solubility. For instance, 1,4-dimethylnaphthalene (CAS 571-58-4) has distinct applications in polymer research .

2,3-Dichloro-1,4-Dimethylbenzene (C₈H₈Cl₂)

- Structure : A benzene derivative with chlorine at positions 2 and 3 and methyl groups at 1 and 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.